molecular formula C13H17N5OS B2449778 N-(5-Butyl-1,3,4-thiadiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415566-08-2

N-(5-Butyl-1,3,4-thiadiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide

Cat. No.: B2449778
CAS No.: 2415566-08-2
M. Wt: 291.37
InChI Key: MIBOCQKIHXOPDW-UHFFFAOYSA-N
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Description

N-(5-Butyl-1,3,4-thiadiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Butyl-1,3,4-thiadiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide typically involves the reaction of 5-butyl-1,3,4-thiadiazole-2-amine with 5,6-dimethylpyrimidine-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-Butyl-1,3,4-thiadiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-Butyl-1,3,4-thiadiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Butyl-1,3,4-thiadiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide is unique due to its specific structural features, such as the presence of both a thiadiazole and a pyrimidine ring, which confer distinct chemical and biological properties. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5OS/c1-4-5-6-10-17-18-13(20-10)16-12(19)11-8(2)9(3)14-7-15-11/h7H,4-6H2,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBOCQKIHXOPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)C2=NC=NC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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